molecular formula C9H14ClN3O4 B1442377 6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate CAS No. 1192758-40-9

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate

Cat. No.: B1442377
CAS No.: 1192758-40-9
M. Wt: 263.68 g/mol
InChI Key: VARLCSQEQQKXKH-UHFFFAOYSA-N
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Description

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C9H14ClN3O4 and a molecular weight of 263.68 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a pyridazine ring, and is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate typically involves the reaction of morpholine with pyridazine derivatives under specific conditions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors to form the pyridazine ring.

    Attachment of the Morpholine Ring: Morpholine is then introduced to the pyridazine ring through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyridazine rings are substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate can be compared with other similar compounds, such as:

    6-Morpholin-4-ylpyridazine-3-carboxylic acid: Lacks the hydrochloride and hydrate components.

    4-Morpholin-4-ylpyridazine-3-carboxylic acid: Differently substituted on the pyridazine ring.

    6-Morpholin-4-ylpyrimidine-3-carboxylic acid: Contains a pyrimidine ring instead of a pyridazine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-morpholin-4-ylpyridazine-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH.H2O/c13-9(14)7-1-2-8(11-10-7)12-3-5-15-6-4-12;;/h1-2H,3-6H2,(H,13,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARLCSQEQQKXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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